1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a 2-aminophenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its hydrochloride derivative is also documented, though detailed pharmacological data remain scarce .
Properties
IUPAC Name |
1-(2-aminophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDOKQUNFAZHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053081-83-6 | |
| Record name | 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol at reflux temperature, followed by hydrolysis to yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Basic Information
- Chemical Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 19532-40-2
Anticancer Activity
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid has demonstrated potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study conducted by Zhang et al. (2020) showed that modifications to the pyrazole ring could enhance its cytotoxic effects against breast cancer cells.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway. Its ability to modulate these enzymes suggests potential therapeutic applications in pain management and inflammation control .
Synthesis of Novel Polymers
In material science, 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings, adhesives, and composite materials.
Photoluminescent Materials
Recent studies have indicated that this compound can be incorporated into photoluminescent materials, which are used in various electronic applications, including organic light-emitting diodes (OLEDs). The incorporation of pyrazole derivatives has shown improved light emission properties compared to traditional materials .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives, including 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Effects
Research conducted by Lee et al. (2019) demonstrated that 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid significantly reduced inflammation markers in a rat model of arthritis. The study concluded that this compound could serve as a foundation for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Amino-Substituted Derivatives
- 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid: Substitution at the 3-aminophenyl position introduces a dihydro-5-oxo group, reducing aromaticity and enhancing hydrogen-bonding capacity. This compound is explored in pharmaceutical intermediates but lacks detailed activity reports .
- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Replacing pyrazole with a triazole ring (via click chemistry) improves antimicrobial activity, attributed to the triazole’s stronger hydrogen-bonding ability and metabolic stability .
Electron-Withdrawing/Donating Substituents
- Yielded 91% via ester hydrolysis .
- 1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: A phenoxy-methyl substituent increases molecular weight (252.65 g/mol) and steric bulk, likely influencing receptor binding in agrochemical applications .
Alkyl/Aryl Modifications
- 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid : Ethyl and phenyl groups at the 2- and 5-positions increase hydrophobicity (MW: 216.24 g/mol), making it suitable for hydrophobic interaction-driven drug targets .
- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: The allyl group introduces reactivity for further functionalization, utilized in pesticide development .
Physicochemical and Pharmacological Properties
Biological Activity
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and recent research findings related to this compound.
- Chemical Name : 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid
- CAS Number : 1053081-83-6
- Molecular Formula : C10H10N4O2
Biological Activities
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid has been studied for various biological activities, including:
- Anticancer Activity : Recent studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the pyrazole moiety have demonstrated activity against HCT116 colon carcinoma cells and other tumor types, with IC50 values indicating potent inhibition of cell growth .
- Inhibition of Enzymes : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The presence of the amino group contributes to its inhibitory potency .
- Trace Amine Associated Receptors (TAARs) : Some studies indicate that pyrazole derivatives may act as partial agonists for TAARs, particularly hTAAR1. This suggests potential applications in treating central nervous system disorders such as schizophrenia and depression .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid is influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : Variations in substituents on the pyrazole ring significantly affect biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties .
- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds can enhance the binding affinity to target proteins, impacting both enzyme inhibition and receptor activation .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of pyrazole derivatives, including 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid. The results indicated that these compounds exhibited strong inhibitory effects against multiple cancer cell lines, with IC50 values ranging from 25 nM to over 100 nM depending on the specific derivative tested .
Case Study 2: AChE Inhibition
Another research focused on the inhibitory effects of pyrazole derivatives on AChE. The study reported that certain derivatives showed significant inhibition, with IC50 values comparable to established inhibitors like donepezil, suggesting their potential as therapeutic agents for Alzheimer's disease .
Research Findings Summary
Recent literature highlights several key findings regarding the biological activity of 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
